Chromium histidinate

Description

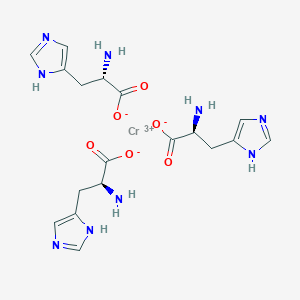

Structure

3D Structure of Parent

Properties

CAS No. |

18984-90-2 |

|---|---|

Molecular Formula |

C18H24CrN9O6 |

Molecular Weight |

514.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;chromium(3+) |

InChI |

InChI=1S/3C6H9N3O2.Cr/c3*7-5(6(10)11)1-4-2-8-3-9-4;/h3*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;;+3/p-3/t3*5-;/m000./s1 |

InChI Key |

QJOSVOSTKBUREB-BBDGQJMTSA-K |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cr+3] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cr+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium Histidinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of chromium (III) histidinate, a coordination complex of significant interest for its potential biological activities, including its role in glucose metabolism.[1][2][3] This document details the experimental protocols for its preparation and the analytical techniques employed for its structural and physicochemical characterization.

Synthesis of Chromium (III) Histidinate

The synthesis of chromium (III) histidinate complexes typically involves the reaction of a chromium (III) salt with L-histidine in an aqueous or semi-aqueous medium. The stoichiometry of the reactants can be varied to produce complexes with different ligand-to-metal ratios, such as 1:1, 1:2, and 1:3 (Cr:His).[4] The pH of the reaction mixture is a critical parameter that influences the coordination environment and the stability of the resulting complex.[5]

Experimental Protocol: Synthesis of Tris(histidinato)chromium(III)

This protocol outlines the synthesis of a 1:3 chromium to histidine complex.

Materials:

-

Chromium (III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

-

L-histidine

-

Lithium hydroxide (B78521) (LiOH) or other suitable base

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions: Prepare a semi-non-aqueous solution of the chromium (III) salt and L-histidine in a 1:3 molar ratio in an ethanol-water mixture.

-

Reaction Mixture: Mix the solutions of the chromium salt and L-histidine in a reaction vessel.

-

Inert Atmosphere: Create an inert atmosphere in the reaction vessel by bubbling oxygen-free nitrogen gas through the mixture. This is to prevent any unwanted oxidation reactions.

-

pH Adjustment: Adjust the hydrogen ion concentration of the reaction mixture to approximately pH 7 by the dropwise addition of a standard solution of lithium hydroxide.[5]

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or gently refluxed for several hours to ensure the completion of the reaction.

-

Isolation of the Product: The resulting precipitate of chromium histidinate is collected by filtration.

-

Purification: Wash the precipitate with ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride at room temperature.

Characterization of Chromium (III) Histidinate

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized this compound complex.

Elemental Analysis

Elemental analysis is a fundamental technique to determine the empirical formula of the synthesized complex and to confirm the metal-to-ligand ratio.

Experimental Protocol:

-

Chromium Content: The chromium content can be determined by complexometric titrations.[5]

-

Carbon, Hydrogen, and Nitrogen Content: The percentages of carbon, hydrogen, and nitrogen are determined using a standard CHN elemental analyzer.

-

Oxygen Content: The oxygen percentage is typically determined by difference.

Table 1: Representative Elemental Analysis Data for Cr(His)₃ Complexes

| Element | Theoretical % | Experimental % |

| Carbon (C) | 42.02 | Varies with synthesis |

| Hydrogen (H) | 4.70 | Varies with synthesis |

| Nitrogen (N) | 24.50 | Varies with synthesis |

| Chromium (Cr) | 10.11 | Varies with synthesis |

| Oxygen (O) | 18.67 | Varies with synthesis |

| Note: Theoretical percentages are calculated for the anhydrous Cr(C₆H₈N₃O₂)₃ complex with a molecular weight of 514.4 g/mol .[6] Experimental values will vary based on the exact composition and hydration state of the synthesized complex. |

Spectroscopic Characterization

2.2.1 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the coordination sites of the histidine ligand to the chromium (III) ion.

Experimental Protocol:

-

Prepare a sample of the this compound complex as a KBr pellet.

-

Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Analyze the shifts in the characteristic vibrational frequencies of the amino (-NH₂), carboxylate (-COO⁻), and imidazole (B134444) groups of the histidine ligand upon coordination to the chromium ion. The coordination of the amino acid to Cr(III) typically occurs through the carboxylic and amino groups.[4]

2.2.2 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium (III) ion, which is useful for determining the geometry of the complex.

Experimental Protocol:

-

Dissolve the synthesized this compound complex in a suitable solvent, such as ethanol or water.[5]

-

Record the electronic absorption spectrum in the range of 300-1000 nm.[5]

-

Identify the absorption bands corresponding to the spin-allowed and spin-forbidden d-d transitions. For an octahedral Cr(III) complex, three spin-allowed transitions are expected.

Table 2: Representative UV-Vis Spectral Data for Octahedral Cr(III) Complexes

| Transition | Wavenumber (cm⁻¹) |

| ⁴A₂g → ⁴T₂g | ~17,000 - 19,000 |

| ⁴A₂g → ⁴T₁g(F) | ~23,000 - 25,000 |

| ⁴A₂g → ⁴T₁g(P) | ~35,000 - 38,000 |

| Note: The exact positions of the absorption maxima will depend on the specific ligand field environment of the this compound complex. |

Magnetic Susceptibility

Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the stereochemistry.

Experimental Protocol:

-

Measure the magnetic susceptibility of a solid sample of the this compound complex at room temperature using the Gouy method.[5]

-

Calculate the effective magnetic moment (μ_eff) using the appropriate formula.

-

For a high-spin d³ system like Cr(III) in an octahedral geometry, the expected magnetic moment is close to the spin-only value of 3.87 B.M., corresponding to three unpaired electrons.[5]

Table 3: Magnetic Moment Data for Cr(III) Complexes

| Complex Type | Expected Unpaired Electrons | Theoretical Magnetic Moment (B.M.) | Experimental Magnetic Moment (B.M.) |

| Octahedral Cr(III) | 3 | 3.87 | ~3.8 - 4.0 |

Thermal Analysis (TGA/DTG)

Thermogravimetric analysis (TGA) and its derivative (DTG) are used to study the thermal stability of the this compound complex and to determine the presence of any water of hydration.

Experimental Protocol:

-

Place a small, accurately weighed sample of the this compound complex in the TGA instrument.

-

Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss as a function of temperature.

-

The TGA curve will show distinct steps corresponding to the loss of water molecules and the decomposition of the organic ligand.[7][8]

Visualized Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Chromium (III) Histidinate.

Characterization Workflow

Caption: Logical workflow for the characterization of Chromium (III) Histidinate.

Biological Significance

This compound has been investigated for its potential to improve insulin (B600854) sensitivity and glucose metabolism.[2][3][9] Studies have shown that chromium supplementation can be beneficial in managing conditions related to insulin resistance.[1][2] this compound complexes are reported to be well-absorbed compared to other forms of chromium supplements.[10] The biological activity of chromium is thought to be linked to its role as a cofactor in insulin signaling pathways.

This guide provides a foundational understanding of the synthesis and characterization of this compound, offering researchers and drug development professionals the necessary information for further investigation and application of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of supplementing this compound and picolinate complexes along with biotin on insulin sensitivity and related metabolic indices in rats fed a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of ternary complexes of chromium(III) with <sc>l</sc>-histidine and various diols - Arabian Journal of Chemistry [arabjchem.org]

- 6. This compound | C18H24CrN9O6 | CID 86670193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Stability and absorption of chromium and absorption of this compound complexes by humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Chromium Histidinate: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the chemical structure of the chromium histidinate complex. This document provides a comprehensive overview of its coordination chemistry, stereoisomerism, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the pivotal role of this complex in relevant signaling pathways.

Core Chemical Structure and Coordination Chemistry

The this compound complex, formally known as tris((2S)-2-amino-3-(1H-imidazol-5-yl)propanoate)chromium(III), possesses the molecular formula C₁₈H₂₄CrN₉O₆[1]. At its core is a central chromium(III) ion, which is octahedrally coordinated by three L-histidine ligands. Each histidine molecule acts as a tridentate ligand, binding to the chromium ion through the amino group, the imidazole (B134444) nitrogen, and one of the carboxylate oxygens[2]. This multidentate coordination results in a stable, multi-ringed structure[3].

The coordination of three asymmetric histidine ligands to the octahedral chromium center gives rise to the potential for several stereoisomers. The arrangement of the ligands can result in facial (fac) and meridional (mer) isomers, which can significantly influence the complex's biological activity[4].

Quantitative Structural Data

The following table summarizes key bond lengths and angles for the histidine ligand coordinated to a chromium(III) center, derived from the crystal structure of L-histidinato-D-penicillaminatochromium(III) monohydrate[2].

| Parameter | Value |

| Bond Lengths (Å) | |

| Cr–N(amino) | 2.063(4) |

| Cr–N(imidazole) | 2.057(5) |

| Cr–O(carboxylate) | 2.013(4) |

| Bond Angles (°) | |

| cis bond angles at Cr | 79.8(2) – 102.2(2) |

Experimental Protocols

Synthesis of this compound Complex

This protocol describes a general method for the synthesis of a chromium(III)-amino acid complex, adapted from procedures for similar compounds[2][5].

Objective: To synthesize tris(L-histidinato)chromium(III).

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

L-histidine

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

pH meter

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Dissolve L-histidine (3 molar equivalents) in deionized water with gentle heating and stirring.

-

In a separate beaker, dissolve chromium(III) chloride hexahydrate (1 molar equivalent) in deionized water.

-

Slowly add the chromium(III) chloride solution to the L-histidine solution while stirring continuously.

-

Adjust the pH of the reaction mixture to approximately 7.0 using a 1 M NaOH solution. A color change should be observed, indicating complex formation.

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours with constant stirring to ensure complete reaction.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate precipitation of the complex.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the resulting solid in an oven at 60-80°C to a constant weight.

Logical Workflow for Synthesis:

Characterization Methods

Objective: To determine the three-dimensional atomic structure of the this compound complex.

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous or aqueous-ethanolic solution of the synthesized complex.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution structure.

Objective: To characterize the structure and purity of the this compound complex in solution. Due to the paramagnetic nature of Cr(III), NMR spectra may exhibit broad peaks.

Instrumentation:

-

NMR spectrometer (e.g., 300 or 500 MHz)

Sample Preparation:

-

Dissolve a small amount of the complex in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

Typical parameters for ¹H NMR include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay appropriate for paramagnetic complexes.

Objective: To confirm the molecular weight of the this compound complex and to identify different isomeric forms.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of the complex in a suitable solvent, such as a water/methanol mixture.

Analysis:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to detect the [M]+ or related ions. The isotopic pattern of chromium should be observable.

Objective: To separate and quantify different isomers of the this compound complex.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water or a suitable buffer system.

Procedure:

-

Dissolve the this compound sample in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute the isomers using a programmed gradient of the mobile phase.

-

Detect the eluting isomers by their UV absorbance at a suitable wavelength (e.g., in the range of 210-280 nm).

Signaling Pathways

This compound is primarily recognized for its role in enhancing insulin (B600854) signaling, which is crucial for glucose metabolism. The proposed mechanism involves two key pathways: potentiation of the insulin receptor kinase activity and activation of the AMP-activated protein kinase (AMPK) pathway.

Insulin Receptor Signaling Pathway

Chromium supplementation has been shown to increase the tyrosine phosphorylation of the insulin receptor, thereby enhancing its kinase activity. This leads to a more robust downstream signaling cascade, ultimately resulting in increased glucose uptake by cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Geffen Health PRoducts Wellness, INC. [geffenhealth.50webs.com]

- 3. Chromium Enhances Insulin Responsiveness via AMPK [scholarworks.indianapolis.iu.edu]

- 4. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of ternary complexes of chromium(III) with <sc>l</sc>-histidine and various diols - Arabian Journal of Chemistry [arabjchem.org]

The In Vivo Bioavailability of Chromium Histidinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability of chromium histidinate, a form of trivalent chromium that has garnered significant interest for its potential therapeutic applications. This document delves into the quantitative data from human and animal studies, details the experimental protocols used to assess its absorption, and explores the key signaling pathways modulated by this compound supplementation.

Quantitative Bioavailability Data

The bioavailability of chromium is notably low, with organic forms generally exhibiting higher absorption rates than inorganic salts.[1] Among the organic chelates, this compound has demonstrated superior bioavailability in human studies. The primary method for assessing chromium absorption in these studies is the measurement of chromium excretion in urine, as the majority of absorbed chromium is eliminated through this route.[2]

A pivotal human study by Anderson et al. (2004) provides key quantitative data on the absorption of various chromium complexes. In this study, the urinary chromium losses were measured in adult subjects over a 48-hour period following the ingestion of 200 µg of elemental chromium from different sources. The results highlighted the significantly greater absorption of chromium from this compound compared to other forms.[1][2]

Table 1: Comparative Urinary Chromium Excretion in Humans Following Supplementation with Different Chromium Complexes [1][2]

| Chromium Complex | Basal Urinary Cr (ng/day) | Post-Supplementation Urinary Cr (ng/48h) |

| This compound | 256 ± 48 | 3670 ± 338 |

| Chromium Picolinate (B1231196) | Not Reported | 2082 ± 201 |

Data from Anderson et al. (2004). Values are presented as mean ± standard error.

Another analysis of the Anderson et al. (2004) data further quantifies the absorbed chromium, illustrating a clear advantage for the histidinate complex.[1]

Table 2: Estimated Total Absorbed Chromium in Humans from Different Supplement Forms [1]

| Chromium Complex | Average Absorbed Chromium (µg) |

| This compound | 3.1 |

| Chromium Picolinate | 1.8 |

| Chromium Chloride | 0.4 |

| Chromium Polynicotinate | 0.2 |

Animal studies in various models, including broilers and rats, have also consistently shown that organic chromium sources, including this compound, have higher bioavailability compared to inorganic chromium chloride.[3][4]

Experimental Protocols for In Vivo Bioavailability Assessment

The determination of this compound's in vivo bioavailability relies on meticulously designed experimental protocols. The following sections outline the key methodologies employed in both human and animal studies.

Human Studies: Urinary Excretion Protocol

A common and validated method for assessing chromium absorption in humans involves the measurement of urinary chromium excretion following a single oral dose of the supplement.

Methodology Details:

-

Subject Selection: Healthy adult volunteers are recruited. Exclusion criteria typically include kidney disease, diabetes, and the use of medications or supplements that could interfere with chromium metabolism.

-

Baseline Data Collection: A 24-hour urine sample is collected prior to supplementation to establish baseline chromium excretion levels.[2]

-

Supplement Administration: A single oral dose of this compound (e.g., 200 µg of elemental chromium) is administered.[2]

-

Post-Supplementation Urine Collection: All urine is collected for a 48-hour period immediately following supplementation.[2][5][6][7] It is crucial to use plastic, acid-washed containers to avoid sample contamination.[8]

-

Sample Analysis: The total chromium content in the collected urine samples is determined using highly sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS).[9][10][11][12]

-

Calculation of Absorbed Chromium: The amount of absorbed chromium is estimated by subtracting the baseline urinary chromium excretion from the total amount excreted in the 48 hours post-supplementation.

Animal Models

Animal models, particularly rats, are frequently used to investigate the bioavailability and metabolic effects of different chromium forms.

Typical Animal Study Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[13][14]

-

Dietary Groups: Animals are divided into different groups, including a control group receiving a standard diet and experimental groups receiving the same diet supplemented with various forms of chromium (e.g., this compound, chromium picolinate, chromium chloride) at specific doses.[13][15]

-

Supplement Administration: The chromium supplement is typically administered orally, either mixed in the feed or dissolved in drinking water, for a specified period (e.g., several weeks).[13]

-

Sample Collection: At the end of the study period, biological samples such as blood (serum/plasma), urine, and various tissues (e.g., liver, kidney, muscle) are collected.

-

Chromium Analysis: The chromium concentration in the collected samples is determined using ICP-MS or GFAAS.[9][10]

Analytical Methodologies for Chromium Determination

Accurate quantification of chromium in biological matrices is paramount for bioavailability studies. The two most common and reliable methods are ICP-MS and GFAAS.

Table 3: Comparison of Analytical Methods for Chromium Detection

| Method | Principle | Advantages | Disadvantages |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[16][17][18] | High sensitivity and specificity, capable of multi-element analysis, effective interference removal with collision/reaction cells.[9] | Higher instrument cost, potential for polyatomic interferences that need to be addressed.[9] |

| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | A small sample volume is placed in a graphite tube, which is heated to atomize the sample. A light beam is passed through the atomic vapor, and the amount of light absorbed by chromium atoms is measured.[10][11][12][19] | Excellent sensitivity for trace metal analysis, requires small sample volumes. | Susceptible to matrix interferences, single-element analysis at a time.[10] |

Sample Preparation: Proper sample preparation is critical to avoid contamination and ensure accurate results. This includes using trace metal-free collection tubes and acid-washing all labware. For tissue samples, acid digestion is typically required before analysis.[20]

Signaling Pathways Modulated by this compound

Chromium, particularly in its bioavailable forms like histidinate, exerts its biological effects by modulating key signaling pathways involved in metabolism and cellular stress responses.

Insulin (B600854) Signaling Pathway

Chromium is well-documented to potentiate the action of insulin. This compound, by providing a bioavailable source of chromium, is believed to enhance insulin signaling. The proposed mechanism involves the activation of insulin receptor kinase and the subsequent phosphorylation cascade.[21][22][23]

Chromium enhances the tyrosine phosphorylation of the insulin receptor, leading to a more robust downstream signal through Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt. This ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into the cell.[21][22]

NF-κB and Nrf2 Signaling Pathways

Recent research has highlighted the role of this compound in modulating inflammatory and antioxidant pathways, specifically the NF-κB and Nrf2 pathways.[15][24]

NF-κB Pathway: In conditions of metabolic stress, the transcription factor Nuclear Factor-kappa B (NF-κB) can become chronically activated, leading to a pro-inflammatory state. Studies in diabetic rat models have shown that supplementation with this compound can inhibit the activation of NF-κB.[15][24] This is a crucial finding, as chronic inflammation is a key contributor to insulin resistance and other metabolic complications.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. When activated, it translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. This compound has been shown to increase the levels of Nrf2, thereby bolstering the cell's antioxidant defenses.[15][24] This action helps to mitigate the oxidative stress associated with metabolic disorders.

Conclusion and Future Directions

The evidence presented in this technical guide strongly indicates that this compound is a highly bioavailable form of supplemental chromium. Its superior absorption translates to a greater potential for exerting beneficial effects on glucose metabolism, insulin sensitivity, and cellular stress responses. The detailed experimental protocols and analytical methods described herein provide a framework for researchers and drug development professionals to conduct further investigations into the efficacy and mechanisms of action of this compound.

Future research should focus on larger-scale human clinical trials to corroborate the promising findings from initial studies. Furthermore, a deeper exploration of the molecular interactions of chromium with components of the signaling pathways discussed will provide a more complete understanding of its therapeutic potential. The development of standardized and validated methods for assessing chromium bioavailability will also be crucial for comparing the efficacy of different chromium supplements and for establishing optimal dosing strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability and absorption of chromium and absorption of this compound complexes by humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of organic chromium sources on growth performance, lipid metabolism, antioxidant status, breast amino acid and fatty acid profiles in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pahc.com [pahc.com]

- 5. Chromium, 24 Hr Urine | MLabs [mlabs.umich.edu]

- 6. Chromium, Urine | HNL Lab Medicine [hnl.com]

- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 8. Chromium measurement, urine | Allina Health [account.allinahealth.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of chromium in biological materials by atomic absorption spectrometry using a graphite furnace atomizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Effect of supplementing this compound and picolinate complexes along with biotin on insulin sensitivity and related metabolic indices in rats fed a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of supplementing different this compound complexes on glucose and lipid metabolism and related protein expressions in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromium picolinate and this compound protects against renal dysfunction by modulation of NF-κB pathway in high-fat diet fed and Streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromium Speciation by HPLC-DAD/ICP-MS: Simultaneous Hyphenation of Analytical Techniques for Studies of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. metrohm.com [metrohm.com]

- 18. brjac.com.br [brjac.com.br]

- 19. nemi.gov [nemi.gov]

- 20. researchgate.net [researchgate.net]

- 21. Anti-diabetic potential of this compound in diabetic retinopathy rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cellular chromium enhances activation of insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Biological effects of chromium histidinate on glucose metabolism

An In-depth Technical Guide on the Biological Effects of Chromium Histidinate on Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivalent chromium (Cr³⁺) is an essential trace mineral recognized for its significant role in carbohydrate, protein, and lipid metabolism.[1][2] Among its various organic complexes, this compound (CrHis) has demonstrated notable bioavailability and efficacy in modulating glucose homeostasis.[3] This technical guide provides a comprehensive overview of the biological effects of this compound on glucose metabolism, focusing on its molecular mechanisms of action. It synthesizes findings from preclinical and clinical studies, detailing its impact on insulin (B600854) signaling pathways, glucose transporter translocation, and other related cellular processes. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in the study of metabolic diseases and the therapeutic potential of chromium compounds.

Introduction

Chromium deficiency has been associated with impaired glucose tolerance and insulin resistance, key hallmarks of type 2 diabetes.[4][5] Consequently, chromium supplementation has been investigated as a potential strategy to improve glycemic control.[2] this compound, a complex of trivalent chromium and the amino acid histidine, is noted for its enhanced absorption and safety profile.[3][6] This guide delves into the multifaceted mechanisms by which CrHis exerts its influence on glucose metabolism, primarily through the potentiation of insulin action and the activation of ancillary signaling pathways.

Molecular Mechanisms of Action

This compound improves glucose metabolism through several interconnected mechanisms. It enhances the canonical insulin signaling cascade, promotes the translocation of glucose transporters, and influences other key metabolic regulators.

Potentiation of the Insulin Signaling Pathway

The primary mechanism attributed to chromium is its ability to potentiate the action of insulin.[7] Chromium is a component of chromodulin, a low-molecular-weight chromium-binding substance (LMWCr), which can bind to and activate the insulin receptor, thereby amplifying the downstream signaling cascade.[1][8]

-

Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1): Studies have shown that chromium supplementation can increase the number of insulin receptors and enhance insulin binding.[1][2][6] In animal models of insulin resistance, CrHis supplementation has been shown to increase the expression of IRS-1, a critical docking protein in the insulin signaling pathway that is often downregulated in high-fat diet-induced obesity.[9] This enhancement of IRS-1 expression helps to restore insulin sensitivity.[9]

-

Downstream Effectors (PI3K/Akt): The activation of IRS-1 leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[10] Activated Akt is a pivotal kinase that mediates most of the metabolic actions of insulin, including the stimulation of glucose uptake and glycogen (B147801) synthesis.[10] Chromium has been shown to augment the activity of these downstream effectors, leading to a more robust cellular response to insulin.[10] Some studies suggest chromium may also decrease the serine phosphorylation of IRS-1, a modification that typically inhibits insulin signaling, thereby further enhancing the pathway's activity.[11][12]

Enhancement of Glucose Transporter (GLUT) Translocation

A critical outcome of enhanced insulin signaling is the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, which facilitates glucose uptake into muscle and adipose tissues.[4]

-

Direct Effects on GLUTs: Chromium supplementation upregulates cellular glucose uptake by increasing the translocation of glucose transporters.[7][9] Studies in rats fed a high-fat diet showed that CrHis supplementation increased the levels of GLUT2 and GLUT4 in the liver and GLUT1 and GLUT3 in the brain.[9]

-

Cholesterol-Dependent Mechanism: An alternative mechanism suggests that chromium can enhance GLUT4 trafficking and insulin-stimulated glucose transport independently of the core insulin signaling proteins (IR, IRS-1, PI3K, Akt).[13] Instead, chromium may act by decreasing plasma membrane cholesterol.[4][13] This reduction in cholesterol increases membrane fluidity, which in turn facilitates the mobilization and incorporation of GLUT4-containing vesicles into the plasma membrane.[13]

Activation of AMP-Activated Protein Kinase (AMPK)

Recent evidence points to a role for chromium in activating AMPK, a key cellular energy sensor. This action can occur independently of the insulin signaling pathway.[10][14]

-

AMPK-Mediated Glucose Uptake: Activation of AMPK can stimulate glucose uptake in skeletal muscle.[10][14] Studies have shown that chromium can increase AMPK phosphorylation.[10] This activation may be due to an increase in the cellular AMP:ATP ratio, potentially by chromium displacing magnesium in ATP synthase, thereby inhibiting ATP formation.[15] The protective effects of chromium against insulin resistance in skeletal muscle cells were abolished when AMPK was depleted, highlighting the importance of this pathway.[14][16]

Modulation of Other Key Proteins

CrHis also influences other proteins involved in metabolism and inflammation, which can indirectly affect insulin sensitivity.

-

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): In rats fed a high-fat diet, which typically causes a decrease in PPAR-γ expression, supplementation with CrHis led to a significant increase in PPAR-γ levels in the liver.[9] PPAR-γ is a key regulator of adipogenesis and is known to improve insulin sensitivity.

-

Nuclear Factor-kappa B (NF-κB): Chronic low-grade inflammation contributes to insulin resistance. NF-κB is a key pro-inflammatory signaling molecule. CrHis supplementation has been shown to inhibit the NF-κB pathway, thereby reducing inflammation and protecting against renal dysfunction in diabetic rats.[1][9]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of CrHis on Serum Metabolites in High-Fat Diet (HFD) Fed Rats [9]

| Parameter | Control | HFD | HFD + Biotin (B1667282) + CrHis | p-value |

| Glucose (mg/dL) | 100.2 | 145.6 | 105.3 | < 0.05 |

| Insulin (µU/mL) | 1.85 | 4.21 | 2.10 | < 0.05 |

| HOMA-IR Index | 0.46 | 1.52 | 0.55 | < 0.05 |

Data are presented as mean values. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is a measure of insulin resistance.

Table 2: Effects of CrHis on Protein Expression in Liver and Brain of HFD-Fed Rats (% of Control) [9]

| Protein | Tissue | HFD | HFD + Biotin + CrHis |

| PPAR-γ | Liver | ~55% | ~91% |

| IRS-1 | Liver | ~60% | ~95% |

| GLUT-2 | Liver | ~65% | ~90% |

| NF-κB | Brain | ~243% | ~88% |

Values are approximated from graphical data presented in the source study.

Table 3: Effects of CrHis on Diabetic Retinopathy Rats [4]

| Parameter | Control | Diabetic | Diabetic + CrHis |

| Serum Glucose (mg/dL) | 98.7 | 485.2 | 145.6 |

| HbA1c (%) | 4.1 | 10.8 | 6.2 |

| Serum Insulin (ng/mL) | 1.86 | 0.45 | 1.52 |

| Total Cholesterol (mg/dL) | 65.4 | 112.8 | 75.3 |

Data are presented as mean values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies on this compound.

Protocol 1: High-Fat Diet-Induced Obesity Model in Rats[9]

-

Animals and Diet: Forty-two male Sprague-Dawley rats were divided into groups. The control group received a standard diet, while other groups received a high-fat diet (HFD) for 12 weeks to induce obesity and insulin resistance.

-

Supplementation: The treatment group (HFD + B + CrHis) received a diet supplemented with biotin and this compound. CrHis was dissolved in drinking water to provide approximately 10 µ g/day of elemental chromium per rat.

-

Biochemical Analysis: At the end of the study period, blood samples were collected to measure serum glucose, insulin, leptin, and lipid profiles. The HOMA-IR index was calculated.

-

Western Blot Analysis: Liver and brain tissues were harvested to determine the expression levels of key proteins, including GLUTs, PPAR-γ, IRS-1, and NF-κB. Tissues were homogenized, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for detection.

Protocol 2: Streptozotocin (B1681764) (STZ)-Induced Diabetes Model in Rats[4]

-

Induction of Diabetes: Diabetes was induced in male Long-Evans rats via a single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg body weight.

-

Experimental Groups: Three weeks post-injection, diabetic rats were divided into an untreated diabetic group and a group treated with CrHis. A non-diabetic control group was also maintained.

-

Treatment: CrHis was administered orally via drinking water at a dose of 110 µg/kg/day for 12 weeks.

-

Outcome Measures: Serum glucose, glycosylated hemoglobin (HbA1c), total cholesterol, and insulin levels were measured.

-

Immunohistochemistry: Retinal tissues were collected, fixed, and sectioned. Immunohistochemical staining was performed to assess the expression of insulin, GLUT1, and GLUT3 in the retina.

References

- 1. Chromium picolinate and this compound protects against renal dysfunction by modulation of NF-κB pathway in high-fat diet fed and Streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.ipinnovative.com [journals.ipinnovative.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-diabetic potential of this compound in diabetic retinopathy rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromium Supplementation; Negotiation with Diabetes Mellitus, Hyperlipidemia and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6689383B1 - Chromium-histidine complexes as nutrient supplements - Google Patents [patents.google.com]

- 7. Effects of supplementation of this compound on glucose, lipid metabolism and oxidative stress in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicationsandnutrition.com [medicationsandnutrition.com]

- 9. Effect of supplementing this compound and picolinate complexes along with biotin on insulin sensitivity and related metabolic indices in rats fed a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of insulin binding and signaling activity of newly synthesized chromium(III) complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

The Role of Chromium Histidinate in the Regulation of Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium, an essential trace mineral, plays a significant role in macronutrient metabolism. Among its various organic forms, chromium histidinate has demonstrated notable efficacy in modulating lipid profiles. This technical guide provides an in-depth analysis of the role of this compound in the regulation of lipid metabolism, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Introduction

Dyslipidemia, characterized by aberrant levels of circulating lipids such as cholesterol and triglycerides, is a primary risk factor for the development of cardiovascular diseases. The management of lipid profiles is a cornerstone of preventative and therapeutic strategies. While statins and other pharmacological agents are widely used, there is a growing interest in the potential of nutritional supplements to support healthy lipid metabolism.

Chromium is a trace element that potentiates insulin (B600854) action and influences carbohydrate, protein, and lipid metabolism[1][2]. Chromium supplementation has been investigated for its potential to improve metabolic health, with various chromium complexes being explored. This compound, a complex of chromium with the amino acid histidine, has shown enhanced absorption compared to other forms like chromium picolinate (B1231196) and chromium chloride. This superior bioavailability may contribute to its observed effects on metabolic parameters. This guide focuses specifically on the role of this compound in the regulation of lipid metabolism, providing a detailed examination of its effects and the molecular mechanisms involved.

Effects of this compound on Lipid Profile: Quantitative Data

Multiple studies have investigated the impact of this compound supplementation on key lipid markers. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effect of this compound on Serum Lipid Profile in High-Fat Diet-Fed Rats

| Treatment Group | Total Cholesterol (TC) (mg/dL) | Triglycerides (TG) (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Free Fatty Acids (FFA) (nmol/mL) | Reference |

| Control | 75.3 ± 4.1 | 88.2 ± 5.3 | 20.1 ± 1.9 | 38.1 ± 2.5 | 0.45 ± 0.04 | [3] |

| High-Fat Diet (HFD) | 125.8 ± 7.9 | 148.7 ± 9.2 | 75.4 ± 4.8 | 28.5 ± 2.1 | 0.89 ± 0.07 | [3] |

| HFD + Biotin (B1667282) + CrHis | 80.2 ± 4.5 | 95.4 ± 6.1 | 25.3 ± 2.3 | 36.8 ± 2.4 | 0.51 ± 0.05 | [3] |

*p < 0.0001 compared to HFD group. CrHis: this compound. Data are presented as mean ± SEM.

Table 2: Effects of Different this compound Complexes on Serum Lipid Profile in High-Fat Diet-Fed Rats

| Treatment Group | Total Cholesterol (TC) (mg/dL) | Low-Density Lipoprotein Cholesterol (LDL-C) (mg/dL) | Reference |

| Control | 85.2 ± 5.1 | 22.3 ± 2.1 | [4] |

| High-Fat Diet (HFD) | 135.7 ± 8.2 | 80.1 ± 5.3 | [4] |

| HFD + CrHis1 | 92.4 ± 5.8 | 30.2 ± 2.8 | [4] |

| HFD + CrHis2 | 98.1 ± 6.0 | 35.4 ± 3.1 | [4] |

| HFD + CrHis3 | 102.5 ± 6.3 | 38.7 ± 3.4 | [4] |

| HFD + CrHisM | 90.7 ± 5.5 | 28.9 ± 2.5 | [4] |

*P < 0.05 compared to HFD group. CrHis1, CrHis2, CrHis3 represent different complexes of this compound; CrHisM is a combination of the complexes. Data are presented as mean ± SEM.

Molecular Mechanisms of Action

This compound exerts its effects on lipid metabolism through multiple molecular pathways, primarily by enhancing insulin signaling and modulating the activity of key transcription factors and enzymes involved in lipid homeostasis.

Enhancement of Insulin Signaling

Insulin is a key hormone that regulates lipid metabolism. Insulin resistance, a condition where cells fail to respond effectively to insulin, is often associated with dyslipidemia. Chromium has been shown to improve insulin sensitivity[1]. The proposed mechanism involves the potentiation of insulin receptor activity. Trivalent chromium is believed to bind to the oligopeptide apochromodulin, forming chromodulin. This complex can then bind to and activate the insulin receptor, enhancing downstream signaling cascades[5].

Improved insulin signaling can lead to:

-

Increased glucose uptake by peripheral tissues, reducing the substrate available for de novo lipogenesis in the liver.

-

Inhibition of hormone-sensitive lipase (B570770) in adipose tissue, leading to reduced release of free fatty acids into the circulation.

-

Modulation of the expression and activity of enzymes involved in lipid synthesis and clearance.

Regulation of Key Transcription Factors

This compound influences the expression of several key transcription factors that control the genes involved in lipid metabolism.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a crucial role in adipocyte differentiation and lipid storage[3]. Studies have shown that in rats fed a high-fat diet, which leads to decreased PPAR-γ levels, supplementation with this compound can restore its expression to near-normal levels[3][4]. Activation of PPAR-γ can improve insulin sensitivity and regulate fatty acid metabolism.

-

Sterol Regulatory Element-Binding Protein 1-c (SREBP-1c): SREBP-1c is a master regulator of genes involved in fatty acid and triglyceride synthesis[6]. Biotin, often studied in conjunction with chromium, has been shown to reduce the levels of SREBP-1c[7]. While direct evidence for this compound's effect on SREBP-1c is still emerging, its role in improving insulin sensitivity suggests an indirect modulatory effect, as insulin is a potent activator of SREBP-1c[6].

-

Nuclear Factor-kappa B (NF-κB): NF-κB is a transcription factor that plays a central role in inflammatory responses. Chronic inflammation is closely linked to insulin resistance and metabolic dysfunction. Studies have demonstrated that this compound supplementation can decrease the levels of NF-κB in the liver and brain of rats fed a high-fat diet[2][3]. By reducing inflammation, this compound may indirectly improve lipid metabolism.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor in cells that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, such as lipid synthesis. Chromium has been shown to increase the activity of AMPK[8]. AMPK activation can lead to:

-

Inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.

-

Stimulation of fatty acid oxidation.

-

Enhanced glucose uptake.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Lipid Metabolism

Caption: Signaling pathway of this compound in lipid metabolism regulation.

Experimental Workflow for a Preclinical Study

Caption: A typical experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

High-Fat Diet-Induced Obesity Rat Model

This protocol describes the induction of obesity in rats using a high-fat diet, a common model to study metabolic disorders.

-

Animals: Male Wistar or Sprague-Dawley rats (8 weeks old) are commonly used[1].

-

Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

-

Diet Composition:

-

Control Diet: Standard rodent chow with approximately 10-12% of calories from fat.

-

High-Fat Diet (HFD): A purified diet with 40-60% of calories derived from fat (e.g., lard or a combination of fats)[9]. The diet composition should be precisely defined and reported.

-

-

Experimental Groups:

-

Control group: Fed the control diet.

-

HFD group: Fed the high-fat diet.

-

HFD + this compound group: Fed the high-fat diet and supplemented with this compound.

-

-

This compound Administration: this compound is typically dissolved in drinking water or incorporated into the diet[5]. The dosage should be calculated based on the desired human equivalent dose, often around 10 µ g/day of elemental chromium for a rat[5].

-

Duration: The dietary intervention usually lasts for 8-12 weeks to induce a stable obese and dyslipidemic phenotype[10].

-

Monitoring: Body weight and food/water consumption are monitored regularly (e.g., weekly).

Serum Lipid Profile Analysis

This protocol outlines the measurement of total cholesterol, triglycerides, LDL-C, and HDL-C in serum samples.

-

Sample Collection: At the end of the experimental period, rats are fasted overnight (12-14 hours). Blood is collected via cardiac puncture or from the tail vein into tubes without anticoagulant.

-

Serum Separation: The blood is allowed to clot at room temperature and then centrifuged at 3000 rpm for 15 minutes at 4°C to separate the serum.

-

Analysis: Serum lipid profiles are determined using an automated clinical chemistry analyzer (e.g., Beckman Coulter, Roche Cobas) and commercially available enzymatic kits[11].

-

Principle: These assays are typically based on colorimetric or enzymatic reactions where the intensity of the final product is proportional to the concentration of the lipid being measured.

-

-

Quality Control: Commercial control materials with known lipid concentrations should be run with each batch of samples to ensure the accuracy and precision of the measurements[12].

Western Blot Analysis of PPAR-γ and IRS-1 in Liver Tissue

This protocol details the detection and quantification of specific proteins in liver tissue samples.

-

Tissue Homogenization: A small piece of frozen liver tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for PPAR-γ and IRS-1 overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the bands is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used for normalization to ensure equal protein loading.

Quantitative Analysis of Chromium in Biological Tissues

This protocol describes the measurement of chromium concentrations in tissue samples.

-

Sample Preparation: Tissue samples (e.g., liver, kidney) are accurately weighed and then digested using a mixture of strong acids (e.g., nitric acid and perchloric acid) with heating.

-

Analysis: The chromium content in the digested samples is determined by graphite (B72142) furnace atomic absorption spectrometry (GFAAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Standardization: A standard curve is generated using certified chromium standards to quantify the chromium concentration in the samples.

-

Quality Control: Certified reference materials with known chromium concentrations should be analyzed alongside the samples to validate the accuracy of the method.

Conclusion

This compound demonstrates significant potential in the regulation of lipid metabolism. The available evidence from preclinical studies indicates its ability to improve lipid profiles, including reductions in total cholesterol, triglycerides, and LDL-C. These beneficial effects are underpinned by its role in enhancing insulin signaling and modulating key molecular pathways involving PPAR-γ, NF-κB, and potentially AMPK. The superior bioavailability of this compound may contribute to its efficacy.

For researchers and drug development professionals, further investigation into the precise molecular targets of this compound and its long-term effects in well-controlled clinical trials is warranted. The detailed experimental protocols provided in this guide offer a framework for conducting such studies. A deeper understanding of the mechanisms of action of this compound will be crucial for its potential application as a therapeutic or adjunctive agent in the management of dyslipidemia and related metabolic disorders.

References

- 1. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Anti-diabetic potential of this compound in diabetic retinopathy rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of supplementing this compound and picolinate complexes along with biotin on insulin sensitivity and related metabolic indices in rats fed a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labanimal.co.kr [labanimal.co.kr]

- 8. researchgate.net [researchgate.net]

- 9. A rapid micro-scale procedure for determination of the total lipid profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medichem-me.com [medichem-me.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative Analysis of Trace Chromium in Blood Samples. Combination of the Advanced Oxidation Process with Catalytic Adsorptive Stripping Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Chromium Histidinate on PPAR-γ and IRS-1 Expression: A Technical Overview for Researchers

An in-depth examination of the molecular mechanisms underlying the metabolic benefits of chromium histidinate, focusing on its role in modulating Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) and Insulin (B600854) Receptor Substrate-1 (IRS-1) expression.

This technical guide synthesizes findings from preclinical studies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this compound impacts key regulators of insulin signaling and glucose metabolism. The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Quantitative Effects on Protein Expression

This compound (CrHis) has been shown to significantly modulate the expression of PPAR-γ and IRS-1, crucial proteins in the insulin signaling cascade. The data below, derived from studies on diet-induced obese and insulin-resistant rat models, quantifies these effects in both liver and brain tissues.

Liver Tissue Expression

In a study investigating the effects of various chromium complexes on rats fed a high-fat diet (HFD), the supplementation of this compound alongside biotin (B1667282) demonstrated a marked increase in the expression of both PPAR-γ and IRS-1 in the liver. These findings suggest a potentiation of insulin sensitivity at the tissue level.

| Treatment Group | Relative Liver PPAR-γ Expression (Arbitrary Units) | Relative Liver IRS-1 Expression (Arbitrary Units) |

| Control Diet | ~100 | ~100 |

| High-Fat Diet (HFD) | Decreased from Control | Decreased from Control |

| HFD + Biotin (HFD+B) | 60.70 | Increased from HFD |

| HFD + B + CrPic | 66.11 | Increased from HFD+B |

| HFD + B + CrHis | 90.93 | Increased from HFD+B+CrPic |

| HFD + B + CrHis + CrPic | 69.02 | Similar to HFD+B+CrPic |

| (Data summarized from Orhan et al., 2018)[1] |

Brain Tissue Expression

The same study also revealed that a high-fat diet reduced the expression of PPAR-γ and IRS-1 in the brain. Supplementation with this compound and biotin effectively reversed these changes, indicating a potential neuroprotective role and influence on central glucose metabolism.

| Treatment Group | Relative Brain PPAR-γ Expression (Arbitrary Units) | Relative Brain IRS-1 Expression (Arbitrary Units) |

| Control Diet | 100 | ~100 |

| High-Fat Diet (HFD) | 43.38 | Decreased from Control |

| HFD + Biotin (HFD+B) | 60.50 | 34.36 |

| HFD + B + CrPic | 76.62 | 46.77 |

| HFD + B + CrHis | 89.97 | 64.88 |

| HFD + B + CrHis + CrPic | 86.96 | 61.78 |

| (Data summarized from Orhan et al., 2018)[1] |

Liver and Muscle Tissue Expression in Exercised Rats

A separate investigation evaluated the combined effects of exercise and this compound supplementation. The results indicated that CrHis, both alone and in combination with biotin, significantly increased the expression of PPAR-γ and IRS-1 in both liver and muscle tissues of both sedentary and exercised rats.[2][3]

| Treatment Group | Relative Liver IRS-1 Expression | Relative Liver PPAR-γ Expression | Relative Muscle IRS-1 Expression | Relative Muscle PPAR-γ Expression |

| Sedentary Control | Baseline | Baseline | Baseline | Baseline |

| Sedentary + CrHis | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| Sedentary + CrHis + Biotin | Further Increased | Further Increased | Further Increased | Further Increased |

| Exercise | Increased | Increased | Increased | Increased |

| Exercise + CrHis | Significantly Increased vs. Exercise | Significantly Increased vs. Exercise | Significantly Increased vs. Exercise | Significantly Increased vs. Exercise |

| Exercise + CrHis + Biotin | Most Significant Increase | Most Significant Increase | Most Significant Increase | Most Significant Increase |

| (Qualitative summary from Turgut et al., 2018)[2][3] |

Experimental Protocols

The following methodologies are based on the studies cited above, providing a framework for replicating and expanding upon this research.

Animal Models and Diet

-

Animals: Sprague-Dawley or Wistar male rats are commonly used.[1][2]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Diet-Induced Obesity Model: A high-fat diet (HFD) is administered for a specified period (e.g., 12 weeks) to induce insulin resistance.[1] The control group receives a standard diet.

-

Supplementation: this compound and other compounds like biotin are dissolved in drinking water and provided to the respective experimental groups.[1] Dosages are calculated based on metabolic body size, with a common reference being the equivalent human dose.[1] For instance, a dose of 400 μg/kg of diet for CrHis has been used.[3]

Tissue Collection and Protein Expression Analysis

-

Tissue Harvesting: At the end of the experimental period, animals are euthanized, and liver, muscle, and brain tissues are collected and stored appropriately (e.g., at -80°C) for subsequent analysis.

-

Western Blotting: This is the standard technique used to quantify the protein levels of PPAR-γ and IRS-1.[1]

-

Homogenization: Tissue samples are homogenized in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the homogenates is determined using a standard assay (e.g., Bradford assay).

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution (e.g., non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for PPAR-γ and IRS-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, with a housekeeping protein (e.g., β-actin) used for normalization.

-

-

Real-Time Polymerase Chain Reaction (RT-PCR): This method can be used to measure the gene expression (mRNA levels) of PPAR-γ and IRS-1.[3]

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the key signaling pathways and the general workflow of the described experiments.

References

- 1. Effect of supplementing this compound and picolinate complexes along with biotin on insulin sensitivity and related metabolic indices in rats fed a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biotin and this compound improve glucose metabolism and proteins expression levels of IRS-1, PPAR-γ, and NF-κB in exercise-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Chromium Histidinate on the NF-κB Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of the Molecular Interactions and Methodologies for Investigation

This technical guide provides a comprehensive overview of the interplay between chromium histidinate and the nuclear transcription factor kappa B (NF-κB) signaling pathway. It is designed for researchers, scientists, and drug development professionals investigating the anti-inflammatory and metabolic regulatory properties of chromium compounds. This document synthesizes key findings on the inhibitory effects of this compound on NF-κB activation and furnishes detailed experimental protocols for replication and further investigation.

Introduction: NF-κB Signaling and the Therapeutic Potential of this compound

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of the inflammatory response, immune function, cell survival, and proliferation. The canonical NF-κB signaling pathway is typically activated by pro-inflammatory stimuli such as cytokines or pathogens. In its inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are held in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon cellular stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks a nuclear localization signal on the NF-κB complex, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.

Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and metabolic disorders. Consequently, the identification of agents that can modulate NF-κB activity is of significant therapeutic interest. Chromium, an essential trace mineral, has been shown to play a role in glucose and lipid metabolism. Organic chromium complexes, such as this compound, have demonstrated enhanced bioavailability and biological activity. Emerging evidence, detailed in this guide, points to the ability of this compound to attenuate the inflammatory response by inhibiting the NF-κB signaling pathway. This guide will delve into the quantitative effects of this compound on key proteins in the NF-κB cascade and provide the necessary technical information to explore this interaction further.

Quantitative Data on the Effects of this compound on NF-κB Signaling

The following tables summarize the quantitative data from key studies investigating the impact of this compound on the expression of NF-κB p65 and its inhibitor, IκBα. The data is derived from densitometric analysis of Western blots from studies using rat models of metabolic stress.

Table 1: Effect of this compound on NF-κB p65 Protein Expression in Diabetic Rat Brain

| Treatment Group | Relative NF-κB p65 Expression (% of Control) |

| Control (Non-Diabetic) | 100% |

| Diabetic (STZ-induced, High-Fat Diet) | ~250% |

| Diabetic + Chromium Picolinate | ~150% |

| Diabetic + this compound | ~125% |

Data is estimated from densitometric analysis presented in Sahin K, et al. (2012).

Table 2: Effect of this compound on IκBα Protein Expression in Diabetic Rat Brain

| Treatment Group | Relative IκBα Expression (% of Control) |

| Control (Non-Diabetic) | 100% |

| Diabetic (STZ-induced, High-Fat Diet) | ~40% |

| Diabetic + Chromium Picolinate | ~70% |

| Diabetic + this compound | ~85% |

Data is estimated from densitometric analysis presented in Sahin K, et al. (2012).

Table 3: Effect of this compound on NF-κB p65 Protein Expression in Diabetic Rat Kidney

| Treatment Group | Relative NF-κB p65 Expression (% of Control) |

| Control (Standard Diet) | 100% |

| Diabetic (HFD/STZ) | ~220% |

| Diabetic + Chromium Picolinate | ~140% |

| Diabetic + this compound | ~110% |

Data is estimated from densitometric analysis presented in Selcuk MY, et al. (2012).[1]

Table 4: Effect of this compound on IκBα Protein Expression in Diabetic Rat Kidney

| Treatment Group | Relative IκBα Expression (% of Control) |

| Control (Standard Diet) | 100% |

| Diabetic (HFD/STZ) | ~50% |

| Diabetic + Chromium Picolinate | ~80% |

| Diabetic + this compound | ~95% |

Data is estimated from densitometric analysis presented in Selcuk MY, et al. (2012).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on the NF-κB pathway.

Animal Model of Type 2 Diabetes

A commonly used model to study the effects of this compound on NF-κB in the context of metabolic disease is the high-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced diabetic rat model.[1][2]

-

Animals: Male Wistar rats are typically used.

-

Diet: A high-fat diet (e.g., 40% of calories from fat) is provided for a period of 2 weeks to induce insulin (B600854) resistance.[1][2]

-

STZ Induction: Following the HFD period, a single intraperitoneal injection of a low dose of streptozotocin (e.g., 40 mg/kg body weight) is administered to induce partial insulin deficiency.[1][2]

-

Supplementation: this compound is administered orally, often via drinking water, at a specified dose (e.g., 8 µg elemental chromium per day) for a period of several weeks (e.g., 12 weeks).[2][3]

Tissue Homogenization and Protein Extraction

-

Tissue Collection: At the end of the experimental period, rats are euthanized, and target tissues (e.g., brain, kidney) are rapidly excised and flash-frozen in liquid nitrogen.

-

Homogenization: Tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the total protein extract, is collected for further analysis.

Western Blot Analysis of NF-κB p65 and IκBα

Western blotting is the primary technique used to quantify the protein expression levels of NF-κB p65 and IκBα.

-

Protein Quantification: The total protein concentration of the tissue lysates is determined using a standard protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., rabbit anti-NF-κB p65 and rabbit anti-IκBα) diluted in blocking buffer. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading across lanes.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression levels of the target proteins are normalized to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the NF-κB signaling pathway and a typical experimental workflow for studying the effects of this compound.

References

In Vitro Activity of Chromium Histidinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium, an essential trace mineral, plays a significant role in carbohydrate and lipid metabolism. Its supplementation, particularly in the form of organic complexes, has been investigated for its potential to improve insulin (B600854) sensitivity and manage conditions associated with insulin resistance. Among these complexes, chromium histidinate has emerged as a compound of interest due to its potential for enhanced bioavailability. This technical guide provides a comprehensive overview of the in vitro studies investigating the activity of this compound, focusing on its molecular mechanisms and effects on cellular processes. While in vitro data specifically for this compound is still emerging, this document synthesizes the available information and provides context from studies on other chromium complexes where relevant.

Data Presentation

The following tables summarize the quantitative data available from in vitro and relevant in vivo studies on this compound and other chromium complexes. It is important to note that direct quantitative in vitro data for this compound is limited in the current literature.

Table 1: Effects of Chromium Complexes on Insulin Signaling and Glucose Metabolism

| Parameter | Cell Line/Model | Chromium Complex | Concentration | Observed Effect | Citation |

| Insulin Binding | Isolated rat liver membranes | This compound | Not specified | Diminished specific binding of insulin | [1] |

| IRS-1 Tyrosine Phosphorylation | 3T3-L1 preadipocytes | Chromium Glycinate and Acetate | 10 µM | Slightly elevated in the absence of insulin | [2] |

| IRS-1 Serine Phosphorylation | 3T3-L1 preadipocytes | Chromium Glycinate, Acetate, and Propionate | 10 µM | Decreased the amount of IRS-1 phosphorylated at serine | [1] |

| Glucose Uptake | 3T3-L1 adipocytes | Chromium Picolinate (B1231196) | 10 nM - 10 µM | Enhanced insulin-stimulated glucose transport | [3][4] |

| GLUT4 Translocation | 3T3-L1 adipocytes | Chromium Chloride and Picolinate | Not specified | Mobilized GLUT4 to the plasma membrane | [4][5] |

| AMPK Activation | 3T3-L1 adipocytes | Chromium Picolinate | 10 nM - 1000 nM | Increased phosphorylation of AMPK | [3] |

Table 2: Effects of this compound on Gene Expression (from in vivo studies)

| Gene/Protein | Tissue (in vivo) | Chromium Complex | Treatment | Observed Effect | Citation |

| NF-κB p65 | Brain (Diabetic Rats) | This compound | 8 µg elemental Cr/day for 12 weeks | Decreased expression | [6] |

| PPAR-γ | Liver and Muscle (Rats) | This compound with Biotin (B1667282) | 400 µg/kg diet | Increased expression | [7] |

| IRS-1 | Liver and Muscle (Rats) | This compound with Biotin | 400 µg/kg diet | Increased expression | [7] |

| GLUT-1 | Brain and Liver (Rats) | This compound with Biotin | 400 µg/kg diet | Increased expression | [8] |

| GLUT-3 | Brain (Rats) | This compound with Biotin | 400 µg/kg diet | Increased expression | [8] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the in vitro study of this compound. While specific protocols for this compound are not always available, the following are standard and adaptable procedures.

Cell Culture and Treatment

-

Cell Lines:

-

3T3-L1 Preadipocytes: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS). Differentiation into adipocytes is induced by a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

-

C2C12 Myoblasts: Cultured in DMEM with 10% FBS. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum.

-

-

Treatment:

-

This compound is dissolved in a suitable solvent (e.g., sterile water or culture medium) to prepare a stock solution.

-

Cells are treated with various concentrations of this compound for specified durations (e.g., 24-48 hours) prior to assays. Control cells receive the vehicle alone.

-

Western Blot Analysis for IRS-1 Phosphorylation

This protocol is adapted from a study on various chromium complexes[9].

-

Cell Lysis: After treatment with this compound and/or insulin, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

Immunoprecipitation (Optional but recommended for low abundance proteins): IRS-1 is immunoprecipitated from the cell lysates using an anti-IRS-1 antibody.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IRS-1 (e.g., anti-phospho-IRS-1 Tyr612). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane can be stripped and re-probed for total IRS-1 as a loading control.

Glucose Uptake Assay

-

Cell Preparation: Differentiated 3T3-L1 adipocytes or C2C12 myotubes are serum-starved for 2-4 hours.

-

Treatment: Cells are pre-treated with this compound for a specified time, followed by stimulation with or without insulin.

-

Glucose Uptake: The uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is measured over a short period (e.g., 5-10 minutes).

-

Lysis and Scintillation Counting: Cells are washed with ice-cold PBS to stop the uptake and then lysed. The radioactivity in the cell lysates is measured using a scintillation counter.

-

Normalization: Glucose uptake is normalized to the total protein content of each sample.

GLUT4 Translocation Assay

-

Cell Line: 3T3-L1 adipocytes or C2C12 myoblasts stably expressing GLUT4 tagged with an extracellular epitope (e.g., myc or HA) are used.

-